molecular formula C11H15BO3 B14081513 (5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid

(5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14081513
M. Wt: 206.05 g/mol
InChI Key: BJPORKCXBWZCMT-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

The major products formed from these reactions include phenols, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-2-(methoxymethyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in chemical and biological systems. The cyclopropyl and methoxymethyl groups further enhance the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic effects that can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[5-cyclopropyl-2-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-7-10-5-4-9(8-2-3-8)6-11(10)12(13)14/h4-6,8,13-14H,2-3,7H2,1H3

InChI Key

BJPORKCXBWZCMT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C2CC2)COC)(O)O

Origin of Product

United States

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